![molecular formula C14H10ClF3N2O2 B2386631 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 54730-71-1](/img/structure/B2386631.png)
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea, also known as 4-chloro-N-(4-trifluoromethoxy-3-phenyl)benzamide (CTP), is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a white crystalline solid with a melting point of 140 °C and a molecular weight of 373.45 g/mol. CTP has been extensively investigated for its ability to interact with a variety of biomolecules and to modulate the activities of enzymes, hormones, and receptors.
Aplicaciones Científicas De Investigación
CTP has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a model compound for the synthesis of other compounds, as a ligand for metal complexes, as an inhibitor of enzymes, as a modulator of hormone receptors, and as an inhibitor of cell proliferation. It has also been used in the synthesis of drugs, pesticides, and other compounds.
Mecanismo De Acción
CTP is known to interact with a variety of biomolecules, including enzymes, hormones, and receptors. It is thought to interact with these molecules through a variety of mechanisms, including covalent bonding, hydrogen bonding, and electrostatic interactions. CTP is also known to interact with metal ions, which can alter the activity of enzymes and receptors.
Biochemical and Physiological Effects
CTP has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as phospholipase A2, cyclooxygenase-2, and tyrosine kinase. It has also been shown to modulate the activity of hormone receptors, such as the androgen receptor and the estrogen receptor. In addition, CTP has been shown to inhibit the proliferation of certain types of cells, such as cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. However, CTP is not soluble in water, so it must be dissolved in organic solvents for use in experiments. In addition, CTP is not as potent as some other compounds, so higher concentrations may be required for certain experiments.
Direcciones Futuras
The potential applications of CTP are numerous and varied. It has been studied for its potential use in drug design and development, as well as its potential use in the synthesis of pesticides and other compounds. It has also been studied for its potential use in the treatment of cancer, as a modulator of hormone receptors, and as an inhibitor of enzymes. In addition, CTP has been studied for its potential use in the development of new imaging techniques and in the synthesis of materials for use in nanotechnology.
Métodos De Síntesis
CTP can be synthesized through a variety of methods, including the Fischer indole synthesis, the Knoevenagel condensation, and the Ugi four-component reaction. The most commonly used method is the Knoevenagel condensation, which involves the reaction of 4-chlorobenzonitrile with 4-trifluoromethoxybenzaldehyde in the presence of an acid catalyst. The reaction yields a white solid that can be purified by recrystallization.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-9-1-3-10(4-2-9)19-13(21)20-11-5-7-12(8-6-11)22-14(16,17)18/h1-8H,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBLDJYIOUVXKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

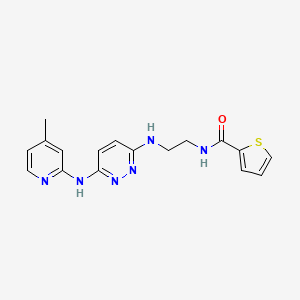
![Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2386549.png)
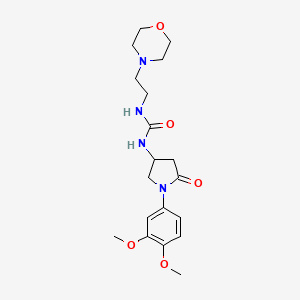
![N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline](/img/structure/B2386556.png)
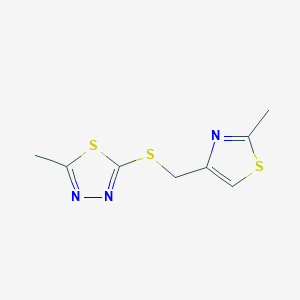
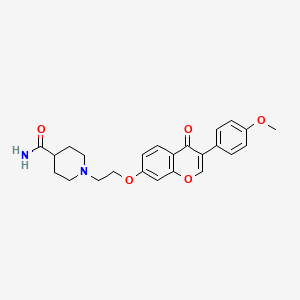
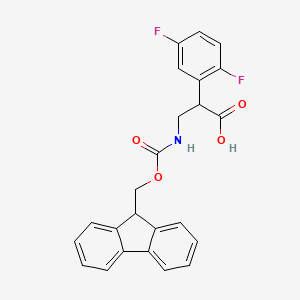
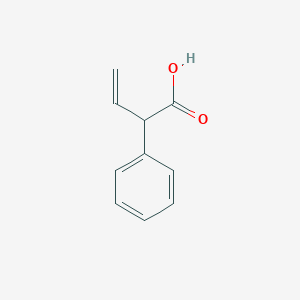
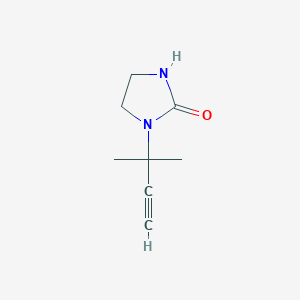
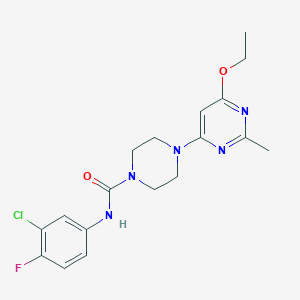
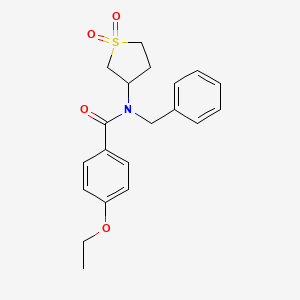
![3-benzyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2386566.png)
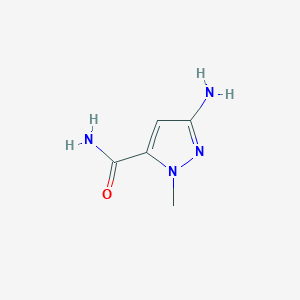
![1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2386571.png)